3-(4-nitrophenoxy)aniline CAS 22528-34-3 molecular structure and weight
3-(4-nitrophenoxy)aniline CAS 22528-34-3 molecular structure and weight
An In-Depth Technical Guide to 3-(4-Nitrophenoxy)aniline (CAS 22528-34-3): Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-(4-Nitrophenoxy)aniline, registered under CAS number 22528-34-3, is a substituted diaryl ether that serves as a valuable organic building block in various chemical syntheses.[1] Its molecular architecture, featuring a nitro group, an ether linkage, and an aniline moiety, provides multiple reactive sites for developing more complex molecules. This guide offers a comprehensive technical overview of 3-(4-nitrophenoxy)aniline, tailored for researchers, scientists, and drug development professionals. We will delve into its core molecular properties, outline a robust synthetic protocol with mechanistic insights, and critically evaluate its potential and challenges as an intermediate in medicinal chemistry, particularly focusing on the significance of the aniline substructure.
Core Molecular Profile
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section details the chemical identity and physicochemical properties of 3-(4-nitrophenoxy)aniline.
Chemical Identity and Structure
3-(4-Nitrophenoxy)aniline is systematically named 3-(4-nitrophenoxy)benzenamine.[2] It is also known by synonyms such as 3-amino-4'-nitrodiphenyl ether and m-(p-nitrophenoxy)aniline.[2][3][4] The molecule consists of an aniline ring linked to a p-nitrophenyl ring through an ether bridge at the meta-position of the aniline.
The molecular formula for this compound is C12H10N2O3.[1][2][3]
Caption: 2D Molecular Structure of 3-(4-nitrophenoxy)aniline.
Physicochemical Properties
The key physicochemical properties of 3-(4-nitrophenoxy)aniline are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 22528-34-3 | [1][2][3] |
| Molecular Formula | C12H10N2O3 | [1][2][3] |
| Molecular Weight | 230.22 g/mol | [1][2][3] |
| Appearance | Pale yellow crystalline solid | [3] |
| Boiling Point | 383.0 ± 17.0 °C (Predicted) | [2] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| pKa | 3.52 ± 0.10 (Predicted) | [2] |
Synthesis and Characterization
The synthesis of 3-(4-nitrophenoxy)aniline is typically achieved through nucleophilic aromatic substitution (SNAr), a robust and well-established reaction class in organic chemistry.
Synthetic Pathway Analysis
The formation of the diaryl ether bond in this molecule is well-suited for an SNAr reaction. This pathway involves the attack of a nucleophile (an aminophenoxide) on an electron-deficient aromatic ring (a nitro-substituted halobenzene). A common and effective strategy involves the reaction between 3-aminophenol and 1-fluoro-4-nitrobenzene.[2]
The choice of 1-fluoro-4-nitrobenzene as the electrophile is deliberate. The fluorine atom is an excellent leaving group in SNAr reactions, and the strongly electron-withdrawing nitro group at the para-position activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The phenoxide, generated in situ from 3-aminophenol by a base, serves as the potent nucleophile.
Detailed Synthesis Protocol (SNAr)
This protocol describes the synthesis of 3-(4-nitrophenoxy)aniline from 3-aminophenol and 1-fluoro-4-nitrobenzene.
Reagents and Materials:
-
3-Aminophenol
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). The inert atmosphere is crucial to prevent oxidation of the aminophenol, while the anhydrous K2CO3 serves as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide in situ.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents. DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "bare" and highly reactive.
-
Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture dropwise at room temperature. A slight excess of the electrophile ensures complete consumption of the more valuable aminophenol.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and precipitates the crude product while dissolving inorganic salts like K2CO3 and residual DMF.
-
Workup - Organic Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic product is more soluble in ethyl acetate than in water. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The water wash removes any remaining DMF, and the brine wash removes residual water from the organic layer, initiating the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure 3-(4-nitrophenoxy)aniline.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 3-(4-nitrophenoxy)aniline.
Analytical Characterization
The identity and purity of the synthesized 3-(4-nitrophenoxy)aniline should be confirmed using standard analytical techniques:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the NO2 group. The protons on the aniline ring will be more upfield, and a broad singlet corresponding to the -NH2 protons should be visible.
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IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the N-O bonds in the nitro group (around 1520 and 1340 cm⁻¹), and C-O-C stretching of the diaryl ether (around 1240 cm⁻¹).
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Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 230.22.
Relevance and Applications in Drug Development
The structural motifs within 3-(4-nitrophenoxy)aniline—the aniline and the diaryl ether—are of significant interest in medicinal chemistry.
The Aniline Substructure: A Versatile but Challenging Moiety
Aniline and its derivatives are foundational in pharmaceutical synthesis, serving as precursors for a vast array of drugs, including antibiotics (sulfonamides) and analgesics.[5][6] The amino group is a versatile synthetic handle and can act as a hydrogen bond donor, crucial for molecular recognition at biological targets.[7]
However, the inclusion of an aniline moiety in drug candidates is not without significant challenges. A primary concern is metabolic instability. The aniline substructure is susceptible to oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive and potentially toxic metabolites.[8] This metabolic liability can result in rapid drug clearance, reducing bioavailability, or cause idiosyncratic adverse drug reactions.[7][8] Therefore, while 3-(4-nitrophenoxy)aniline is a useful starting material, medicinal chemists often seek to modify the aniline group or replace it with bioisosteres to mitigate these risks while retaining desired pharmacological activity.[7]
Potential as a Scaffold and Intermediate
3-(4-Nitrophenoxy)aniline is best viewed as an intermediate scaffold for the synthesis of more elaborate drug-like molecules. Its utility stems from its two distinct functional groups that can be selectively modified:
-
The Amine Group: The primary amine can be readily acylated, alkylated, or used in reductive amination to build more complex side chains. It is a key functional group for introducing diversity into a molecule series.
-
The Nitro Group: The nitro group can be easily reduced to a primary amine under various conditions (e.g., using H2/Pd-C, SnCl2, or Fe/HCl). This unmasks a second amino group, transforming the molecule into 3,4'-oxydianiline, a diamine building block. This allows for the synthesis of symmetrical or unsymmetrical derivatives, polymers, or ligands.
This dual functionality makes it a valuable starting point for creating libraries of compounds for screening in drug discovery programs. The diaryl ether core provides a semi-rigid spacer that can orient the functional groups in a defined three-dimensional space for optimal interaction with a target receptor or enzyme. The compound has been noted for its potential use in developing novel chemical reactions and in research into antimicrobial applications.[3]
Conclusion
3-(4-Nitrophenoxy)aniline (CAS 22528-34-3) is a well-defined chemical intermediate with a valuable combination of functional groups. Its molecular weight of 230.22 g/mol and its diaryl ether structure make it a useful building block in synthetic chemistry.[1][2][3] While its synthesis via nucleophilic aromatic substitution is straightforward, its application in drug development, particularly due to the presence of the aniline moiety, requires careful consideration. Researchers can leverage its dual functionality for creating diverse molecular libraries, but must remain cognizant of the metabolic liabilities associated with the aniline group. Understanding these properties is key to harnessing the full potential of this versatile compound in the pursuit of novel therapeutics and advanced materials.
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